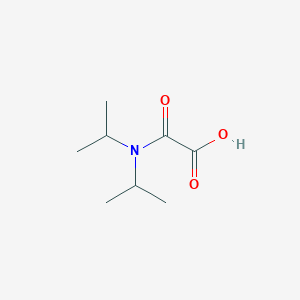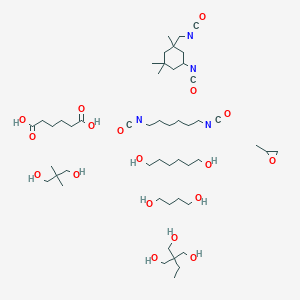
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide, also known as ABTOH, is a chemical compound that has been studied extensively for its potential applications in the field of scientific research. ABTOH is a hydrazide derivative of sulfonylurea, and it has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and growth. This inhibition can lead to the death of cancer cells, making Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide a promising candidate for the development of new cancer treatments.
Biochemische Und Physiologische Effekte
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide has a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, as well as the ability to induce apoptosis, or programmed cell death, in cancer cells. Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide for use in lab experiments is its potent anti-cancer properties. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are a number of potential future directions for research on Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide, including the development of new cancer treatments, the study of its anti-inflammatory properties, and the exploration of its potential as a treatment for other diseases. Additionally, further research is needed to fully understand the mechanism of action of Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide and to explore its potential limitations and side effects.
Synthesemethoden
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide can be synthesized using a variety of methods, but one of the most common is through the reaction of 2-amino-6-benzothiazole sulfonamide with hydrazine hydrate, followed by the reaction of the resulting compound with 4-nitrobenzaldehyde. The final product is obtained through the process of recrystallization.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide has been the subject of numerous scientific studies, and it has been shown to have a variety of potential applications in the field of research. One of the most promising areas of research for Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide is in the development of new drugs for the treatment of cancer. Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide has been shown to have potent anti-cancer properties, and it has been studied for its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
108679-70-5 |
|---|---|
Produktname |
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide |
Molekularformel |
C16H12N6O6S2 |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H12N6O6S2/c17-16-19-12-6-5-11(7-13(12)29-16)30(27,28)21-15(24)14(23)20-18-8-9-1-3-10(4-2-9)22(25)26/h1-8H,(H2,17,19)(H,20,23)(H,21,24)/b18-8+ |
InChI-Schlüssel |
WVFMAZAKHGEFJO-QGMBQPNBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-] |
Synonyme |
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitr ophenyl)methylene)hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)





